molecular formula C8H14O3 B3261195 4,4-Bis(hydroxymethyl)cyclohexan-1-one CAS No. 340022-80-2

4,4-Bis(hydroxymethyl)cyclohexan-1-one

Cat. No.: B3261195
CAS No.: 340022-80-2
M. Wt: 158.19 g/mol
InChI Key: TUTQIGNHBXELHB-UHFFFAOYSA-N
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Description

4,4-Bis(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclohexanone, featuring two hydroxymethyl groups attached to the fourth carbon of the cyclohexane ring. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(hydroxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The process can be summarized as follows:

    Starting Materials: Cyclohexanone and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a controlled temperature.

    Procedure: Cyclohexanone is mixed with formaldehyde in an aqueous solution, and sodium hydroxide is added to initiate the reaction. The mixture is stirred and heated to facilitate the formation of this compound.

    Purification: The product is purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large reactors to mix cyclohexanone and formaldehyde with a base.

    Continuous Stirring and Heating: Ensuring continuous stirring and controlled heating to maintain optimal reaction conditions.

    Automated Purification: Employing automated purification techniques, such as distillation columns, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-bis(carboxymethyl)cyclohexanone.

    Reduction: Formation of 4,4-bis(hydroxymethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Bis(hydroxymethyl)cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive hydroxymethyl groups.

Mechanism of Action

The mechanism of action of 4,4-Bis(hydroxymethyl)cyclohexan-1-one involves its ability to undergo various chemical transformations. The hydroxymethyl groups are highly reactive, allowing the compound to participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethylcyclohexanone: A similar compound with only one hydroxymethyl group.

    1,4-Bis(hydroxymethyl)cyclohexane: A compound with hydroxymethyl groups on the first and fourth carbons of the cyclohexane ring.

Uniqueness

4,4-Bis(hydroxymethyl)cyclohexan-1-one is unique due to the presence of two hydroxymethyl groups on the same carbon, which enhances its reactivity and versatility in chemical reactions. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications.

Properties

IUPAC Name

4,4-bis(hydroxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-8(6-10)3-1-7(11)2-4-8/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTQIGNHBXELHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292346
Record name 4,4-Bis(hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340022-80-2
Record name 4,4-Bis(hydroxymethyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340022-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Bis(hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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